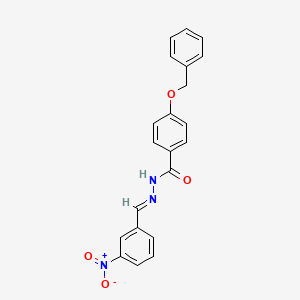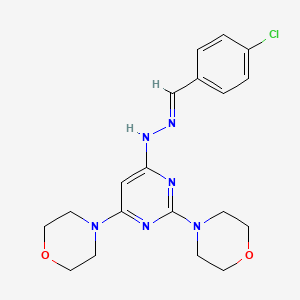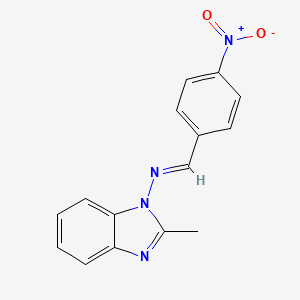![molecular formula C23H17BrN2O2 B3861734 N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide](/img/structure/B3861734.png)
N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide
Übersicht
Beschreibung
N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide, also known as BFA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BFA belongs to the class of hydrazide compounds and is synthesized through a multistep process that involves the reaction of various chemicals.
Wirkmechanismus
The mechanism of action of N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide has been found to inhibit the activation of NF-kB, a transcription factor that plays a crucial role in inflammation and immune response.
Biochemical and Physiological Effects:
N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide has been found to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of various signaling pathways. N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential. Additionally, N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide has been found to inhibit cell proliferation by arresting the cell cycle at the G2/M phase. N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide has also been shown to modulate various signaling pathways, including the MAPK and PI3K/Akt pathways.
Vorteile Und Einschränkungen Für Laborexperimente
N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide has several advantages as a research tool, including its potent cytotoxic and anti-inflammatory properties. N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide, including its potential use as a cancer therapeutic, its role in modulating immune response, and its potential as an antimicrobial agent. Additionally, further research is needed to fully understand the mechanism of action of N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide and its potential toxicity. Overall, N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide has significant potential as a research tool and a therapeutic agent, and further research is needed to fully explore its potential.
Wissenschaftliche Forschungsanwendungen
N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide has been extensively studied for its potential therapeutic properties, including its anti-cancer, anti-inflammatory, and anti-microbial activities. Several studies have shown that N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide has a cytotoxic effect on cancer cells, making it a promising candidate for cancer treatment. N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide has shown potent antimicrobial activity against various bacterial strains.
Eigenschaften
IUPAC Name |
N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O2/c24-19-10-8-17(9-11-19)22-13-12-20(28-22)15-25-26-23(27)14-18-6-3-5-16-4-1-2-7-21(16)18/h1-13,15H,14H2,(H,26,27)/b25-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJIAJGNBFJYRJ-MFKUBSTISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-bromobenzoate](/img/structure/B3861653.png)
![4-bromobenzaldehyde O-[(1-naphthylamino)carbonyl]oxime](/img/structure/B3861655.png)

![ethyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}acetate](/img/structure/B3861661.png)
![N'-[3-(benzyloxy)benzylidene]nonanohydrazide](/img/structure/B3861664.png)
![N-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B3861671.png)
![(5,8-dimethoxy-4-methyl-2-quinolinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B3861679.png)
![N-(4-methoxyphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B3861682.png)
![N-[phenyl(3-pyridinyl)methyl]urea](/img/structure/B3861690.png)

![2-chlorobenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3861706.png)

![2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine](/img/structure/B3861731.png)
